
N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,1,3,3-tetramethylbutyl groups attached to a cyclobutanedicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide typically involves the reaction of 1,1,3,3-tetramethylbutylamine with cyclobutanedicarboxylic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The amide groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amide derivatives, while reduction can produce reduced amide compounds.
科学的研究の応用
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N,N’-Bis(1,1,3,3-tetramethylbutyl)-urea
- N,N’-Bis(1,1,3,3-tetramethylbutyl)-thiourea
- N,N’-Bis(1,1,3,3-tetramethylbutyl)-sulfamide
Uniqueness
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide stands out due to its unique cyclobutanedicarboxamide core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
CAS番号 |
64011-97-8 |
|---|---|
分子式 |
C22H42N2O2 |
分子量 |
366.6 g/mol |
IUPAC名 |
1-N,2-N-bis(2,4,4-trimethylpentan-2-yl)cyclobutane-1,2-dicarboxamide |
InChI |
InChI=1S/C22H42N2O2/c1-19(2,3)13-21(7,8)23-17(25)15-11-12-16(15)18(26)24-22(9,10)14-20(4,5)6/h15-16H,11-14H2,1-10H3,(H,23,25)(H,24,26) |
InChIキー |
CQNLUWBCRTYCEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
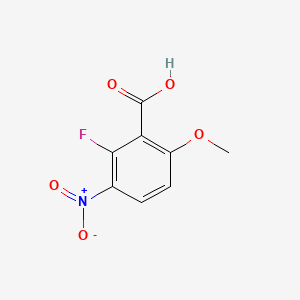


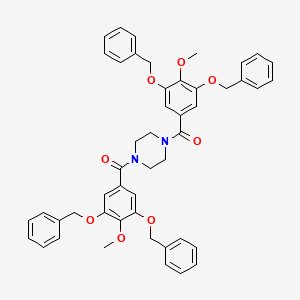

![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)
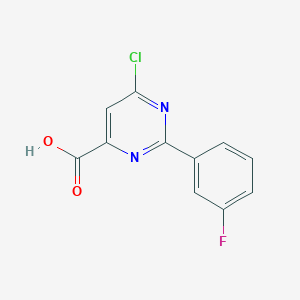
![Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13943083.png)
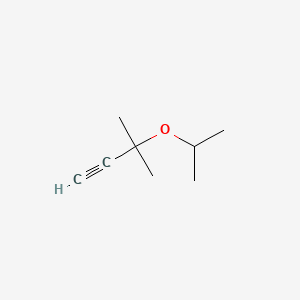
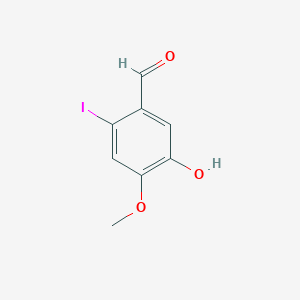

![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)
